Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate
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Overview
Description
3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and an amino group at the 2nd position of the pyridine ring, along with an acrylic acid methyl ester moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the desired position.
Amination: The brominated pyridine is then subjected to amination to introduce the amino group.
Esterification: The final step involves the esterification of the acrylic acid with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The acrylic acid methyl ester moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-pyridine: Similar structure but lacks the acrylic acid methyl ester moiety.
3-(2-Amino-5-chloro-pyridin-3-yl)-acrylic acid methyl ester: Similar structure with a chlorine atom instead of bromine.
3-(2-Amino-5-fluoro-pyridin-3-yl)-acrylic acid methyl ester: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the amino group and the acrylic acid methyl ester moiety also provides distinct chemical properties that can be exploited in various research applications.
Biological Activity
Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate, also known as 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester, is a pyridine derivative with significant biological activity due to its unique structural features. This compound has attracted attention in pharmacological research for its potential interactions with various biological pathways and targets.
Chemical Structure and Properties
The molecular formula of this compound is C9H9BrN2O2, with a molecular weight of approximately 257.08 g/mol. The structure includes a bromine atom at the 5th position and an amino group at the 2nd position on the pyridine ring, along with an acrylic acid methyl ester moiety. This arrangement allows for diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with receptors . The amino and bromine groups facilitate binding to various molecular targets, influencing metabolic pathways and potentially leading to therapeutic applications.
Key Mechanisms:
- Enzyme Binding : The compound can bind to specific enzymes, altering their catalytic activities.
- Receptor Interaction : It may interact with receptors involved in key biological processes, affecting signal transduction pathways.
Biological Activity Overview
This compound has been studied for its effects in various biological contexts:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Its structural similarity to other bioactive compounds indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like ulcerative colitis or asthma.
- Neuroprotective Potential : Research indicates that derivatives of similar pyridine compounds may have neuroprotective effects, suggesting avenues for studying this compound in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-5-bromo-3-(hydroxymethyl)pyridine | C8H10BrN2O | Contains a hydroxymethyl group instead of an acrylic acid methyl ester |
5-Bromo-7-azaindole | C8H6BrN3 | A brominated pyridine derivative with different functional groups |
Ethyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | C10H11BrN2O2 | Similar structure but with an ethyl group instead of a methyl group |
This compound stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
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In Vitro Cytotoxicity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential as a lead compound for anticancer drug development.
- Reference :
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Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.
- Reference :
- Pharmacological Applications : Ongoing studies are exploring the compound's effectiveness in modulating neurotransmitter systems, which could have implications for treating neurodegenerative disorders.
Properties
IUPAC Name |
methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCXHOWXDOKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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